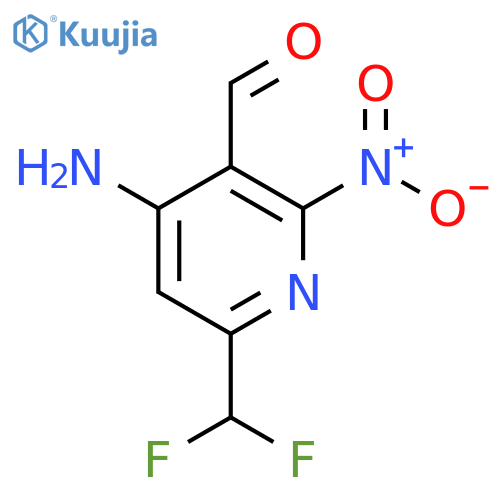Cas no 1806890-61-8 (4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde)

1806890-61-8 structure
商品名:4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
CAS番号:1806890-61-8
MF:C7H5F2N3O3
メガワット:217.129708051682
CID:4857072
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
-
- インチ: 1S/C7H5F2N3O3/c8-6(9)5-1-4(10)3(2-13)7(11-5)12(14)15/h1-2,6H,(H2,10,11)
- InChIKey: IUGPCHOEYSWIJP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C=O)=C([N+](=O)[O-])N=1)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 1
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064895-500mg |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029064895-250mg |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029064895-1g |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1806890-61-8 | 97% | 1g |
$3,069.40 | 2022-03-31 |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
1806890-61-8 (4-Amino-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
